1-ethenylcyclobutane-1-carboxylic acid
Description
Properties
CAS No. |
1081560-06-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 Ethenylcyclobutane 1 Carboxylic Acid
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions. amazonaws.comnumberanalytics.com
Disconnection Strategies Targeting the Cyclobutane (B1203170) Ring System
The most prominent feature of the target molecule is the cyclobutane ring. The inherent ring strain of cyclobutanes makes their formation challenging, yet this strain also renders them useful in organic synthesis. baranlab.org A primary disconnection strategy for the cyclobutane ring involves a [2+2] cycloaddition. kib.ac.cnnih.gov This approach disconnects the four-membered ring into two two-carbon fragments, typically an alkene and a ketene (B1206846) or another activated alkene. kib.ac.cnnih.govresearchgate.net For 1-ethenylcyclobutane-1-carboxylic acid, this would conceptually lead to precursors such as allene (B1206475) and an acrylic acid derivative.
Another strategy involves ring-closing metathesis (RCM) of a suitable diene precursor. libretexts.orgsigmaaldrich.com This would involve disconnecting one of the C-C bonds of the cyclobutane ring to reveal an acyclic precursor with two terminal double bonds.
Disconnection Strategies Involving the Ethenyl Moiety
The ethenyl (vinyl) group can be disconnected using several reliable methods. A common approach is the Wittig reaction, which would disconnect the C=C double bond to a cyclobutanone (B123998) precursor and a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comumass.edulibretexts.org This is a powerful method for forming a double bond with a defined location. libretexts.org
Alternatively, olefination reactions, such as those employing organometallic reagents, can be considered. Cross-metathesis is another viable disconnection strategy, where the ethenyl group is disconnected to reveal a simpler alkene and a cyclobutene (B1205218) precursor. libretexts.orgorganic-chemistry.org
Disconnection Strategies Pertinent to the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can be introduced through various disconnections. A straightforward disconnection is the hydrolysis of a corresponding ester or nitrile. This leads to precursors like ethyl 1-ethenylcyclobutane-1-carboxylate or 1-ethenylcyclobutane-1-carbonitrile.
Another common strategy is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from a corresponding 1-ethenylcyclobutyl halide. This disconnection replaces the carboxylic acid with a halogen atom.
De Novo Synthesis Routes
Based on the retrosynthetic analysis, several de novo synthesis routes can be envisioned for this compound.
Cyclobutane Ring Formation Methodologies Applied to the Compound (e.g., [2+2] Cycloadditions, Photochemical Cyclizations)
The [2+2] cycloaddition is a cornerstone for cyclobutane synthesis. kib.ac.cnnih.gov A plausible route to a precursor of the target molecule could involve the photochemical [2+2] cycloaddition of an allene with an acrylate (B77674) derivative. baranlab.orgacs.org Photochemical cycloadditions, often sensitized by compounds like acetone (B3395972) or benzophenone, proceed through a triplet state and a 1,4-diradical intermediate to form the cyclobutane ring. baranlab.orgharvard.edu
| Reaction Type | Reactants | Key Features | Reference |
| [2+2] Photocycloaddition | Allene + Acrylate Derivative | Forms the cyclobutane ring. Photochemical conditions are required. | baranlab.orgacs.org |
| Photoredox Catalysis | Alkylboronic esters + Haloalkyl alkenes | Proceeds via a radical addition-polar cyclization cascade under mild conditions. | nih.gov |
Introduction of the Ethenyl Group (e.g., Wittig Reactions, Cross-Coupling Strategies, Olefination)
Once a suitable cyclobutanone precursor is in hand, the ethenyl group can be introduced. The Wittig reaction is a highly effective method for this transformation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comumass.edulibretexts.org The reaction of a cyclobutanone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the desired 1-ethenylcyclobutane derivative. wikipedia.org
Olefin metathesis, particularly cross-metathesis, provides another powerful tool for introducing the vinyl group. libretexts.orgsigmaaldrich.comorganic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, allows for the exchange of substituents between two different olefins. libretexts.orgorganic-chemistry.org For instance, a cyclobutene derivative could undergo cross-metathesis with ethylene (B1197577) to install the ethenyl group. organic-chemistry.org
| Reaction Type | Reactants | Key Features | Reference |
| Wittig Reaction | Cyclobutanone + Methylenetriphenylphosphorane | Forms a terminal alkene from a ketone. | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comumass.edulibretexts.org |
| Olefin Cross-Metathesis | Cyclobutene derivative + Ethylene | Catalyzed by ruthenium complexes (e.g., Grubbs catalyst). Exchanges alkylidene groups. | libretexts.orgorganic-chemistry.orgacs.orgacs.org |
Incorporation and Derivatization of the Carboxylic Acid Group
The synthesis of this compound involves the crucial step of introducing the carboxylic acid functional group onto the cyclobutane ring. Several established organic chemistry methods can be strategically employed for this purpose, each with its own set of advantages and substrate compatibility. These methods include carbonylation, oxidation of suitable precursors, hydrolysis of nitriles, and the addition of Grignard reagents to carbon dioxide.
Carbonylation Reactions: This method involves the introduction of a carbonyl group (C=O) which can then be converted to a carboxylic acid. While direct carbonylation of a cyclobutane precursor might be challenging, related strategies could be employed.
Oxidation of Precursors: A common and effective strategy involves the oxidation of a precursor functional group to a carboxylic acid. For instance, a primary alcohol or an aldehyde group attached to the 1-ethenylcyclobutane core can be oxidized using a variety of oxidizing agents to yield the desired carboxylic acid.
Hydrolysis of Nitriles: The hydrolysis of a nitrile (a compound containing a -C≡N group) is a reliable method for the synthesis of carboxylic acids. orgsyn.org The synthesis of 1-ethenylcyclobutane-1-carbonitrile would be the initial step, followed by hydrolysis under acidic or basic conditions to yield this compound. For example, 1-cyano-1-carboxycyclobutane can be prepared by the condensation of trimethylene bromide with ethyl cyanoacetate, followed by hydrolysis of the ester. orgsyn.org
Grignard Addition to CO2: This classic method involves the reaction of a Grignard reagent with carbon dioxide. The synthesis would first require the preparation of 1-ethenylcyclobutylmagnesium bromide (a Grignard reagent). This is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to produce this compound.
Stereoselective Synthesis of Enantiomers and Diastereomers
The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound is critical for applications where chirality is important, such as in the development of pharmaceuticals. wikipedia.org This is because different stereoisomers can have vastly different biological activities. pressbooks.pub The two main strategies for achieving this are the use of chiral auxiliaries and catalysts in asymmetric syntheses, and the resolution of racemic mixtures.
Chiral Auxiliaries and Catalysts in Asymmetric Syntheses
Asymmetric synthesis aims to create a specific stereoisomer by using a chiral influence during the reaction. wikipedia.org This can be achieved through the use of either chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For example, a chiral oxazolidinone auxiliary could be used to direct the alkylation of a cyclobutane precursor, leading to the formation of a specific enantiomer of this compound after removal of the auxiliary. wikipedia.org
Chiral Catalysts: Chiral catalysts are substances that can accelerate a reaction and control its stereochemical outcome without being consumed in the process. numberanalytics.com For the synthesis of chiral cyclobutane derivatives, transition-metal catalysts paired with chiral ligands are often employed. nih.govchemistryviews.org For example, an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition has been used to produce enantioenriched cyclobutane derivatives. nih.govchemistryviews.org This approach offers the advantage of generating chirality in a catalytic manner, which is often more efficient than using stoichiometric amounts of a chiral auxiliary. numberanalytics.com
Resolution Techniques for Racemic Mixtures
When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), resolution techniques can be used to separate them. libretexts.orglibretexts.org
Classical Resolution: This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or quinine. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of this compound and the chiral base. libretexts.org
Chiral Chromatography: Another powerful technique for separating enantiomers is chiral chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.
Green Chemistry Approaches
Green chemistry principles focus on designing chemical processes that are environmentally benign. numberanalytics.com In the synthesis of this compound, this involves the use of solvent-free reactions, alternative solvents, and catalytic methodologies that enhance atom economy. numberanalytics.com
Solvent-Free Reactions and Alternative Solvents
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and environmental impact. numberanalytics.com For certain steps in the synthesis of this compound, it might be possible to conduct the reaction in a neat (solvent-free) fashion, particularly if the reactants are liquids.
Alternative Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. Water, supercritical fluids (like carbon dioxide), and ionic liquids are examples of solvents with a lower environmental footprint. For instance, certain cyclization or hydrolysis steps might be adaptable to aqueous conditions.
Catalytic Methodologies for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com Catalytic reactions are a cornerstone of green chemistry because they often lead to higher atom economy by minimizing the formation of byproducts. numberanalytics.comnumberanalytics.com
Catalysis: As discussed in the context of stereoselective synthesis, catalysts can enable more efficient and selective transformations. numberanalytics.com The use of transition metal catalysts, organocatalysts, or even biocatalysts (enzymes) can lead to synthetic routes with fewer steps and less waste. numberanalytics.comnumberanalytics.com For example, a catalytic cross-coupling reaction could be employed to introduce the ethenyl group, or an enzymatic hydrolysis could be used for the final step of converting an ester to the carboxylic acid, often with high selectivity and under mild conditions. numberanalytics.comjocpr.com The goal is to design a synthesis where the majority of the atoms from the starting materials are incorporated into the final this compound molecule, thus maximizing atom economy. numberanalytics.com
Chemical Reactivity and Mechanistic Investigations of 1 Ethenylcyclobutane 1 Carboxylic Acid
Reactions Involving the Ethenyl Moiety
The ethenyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to a variety of addition reactions. Its position on the quaternary carbon of the cyclobutane (B1203170) ring, which also bears a carboxylic acid, can influence its reactivity due to steric and electronic effects.
Polymerization and Oligomerization Studies (e.g., Radical Polymerization, Coordination Polymerization)
The vinyl group of 1-ethenylcyclobutane-1-carboxylic acid is expected to undergo polymerization through various mechanisms, similar to other vinyl monomers. youtube.com
Radical Polymerization: In the presence of a radical initiator, the ethenyl group can undergo radical polymerization. The reaction would proceed through the typical steps of initiation, propagation, and termination. youtube.com The propagation step involves the repeated addition of monomer units to a growing polymer chain in a head-to-tail fashion to maintain steric hindrance at a minimum. youtube.com
It's noteworthy that radical ring-opening polymerization is a known reaction for vinylcyclopropanes (VCPs), which can yield polymers with either linear or cyclic repeating units. nih.govnih.gov A similar ring-opening process for this compound, while less likely than for the more strained cyclopropane, cannot be entirely ruled out under certain conditions.
Coordination Polymerization: Coordination polymerization using transition-metal catalysts, such as rare-earth metal complexes, is another potential route for polymerizing vinyl monomers. rsc.orgfigshare.com This method can offer high control over the stereochemistry of the resulting polymer. For this compound, the Lewis basicity of the carbonyl oxygen in the carboxylic acid group could potentially interfere with the Lewis acidic catalyst center, a common challenge in the coordination polymerization of polar vinyl monomers. rsc.org
Table 1: Anticipated Polymerization Behavior of this compound Based on Analogous Monomers
| Polymerization Type | Initiator/Catalyst | Expected Outcome | Potential Challenges |
|---|---|---|---|
| Radical Polymerization | AIBN, Benzoyl Peroxide | Formation of a polymer with a saturated carbon backbone and pendant cyclobutane-1-carboxylic acid groups. | Potential for chain transfer or ring-opening side reactions. |
| Coordination Polymerization | Ziegler-Natta, Metallocenes | Potential for stereoregular polymers. | Catalyst poisoning by the carboxylic acid group. |
| Anionic Polymerization | Organolithium compounds | Possible, but the acidic proton of the carboxylic acid would need to be protected. | Incompatibility with the carboxylic acid functionality. |
Electrophilic Additions to the Vinyl Group
The electron-rich double bond of the ethenyl group is susceptible to electrophilic attack. libretexts.org The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) would be expected to proceed via a carbocation intermediate. libretexts.org
The reaction with a hydrogen halide, for instance, would involve the protonation of the double bond to form a carbocation. libretexts.org According to Markovnikov's rule, the hydrogen would add to the terminal carbon of the vinyl group, leading to the formation of a more stable tertiary carbocation on the carbon atom of the cyclobutane ring. Subsequent attack by the halide ion would yield the corresponding 1-(1-haloethyl)cyclobutane-1-carboxylic acid. Carbocation rearrangements are a possibility in such reactions, as seen in the electrophilic addition of HBr to vinylcyclohexane. vaia.compressbooks.pub
Cycloaddition Reactions (e.g., Diels-Alder Reactions, 1,3-Dipolar Cycloadditions)
The ethenyl group can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.
Diels-Alder Reactions: As a dienophile, this compound can react with a conjugated diene to form a six-membered ring. libretexts.orglibretexts.org The presence of the electron-withdrawing carboxylic acid group may influence the reactivity of the dienophile. The reaction is expected to be stereospecific. libretexts.org Studies on cyclobutene (B1205218), a related strained ring system, show its participation as a dienophile in Diels-Alder reactions to form bicyclic compounds. firsthope.co.in
1,3-Dipolar Cycloadditions: This type of reaction involves the reaction of the ethenyl group with a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The regioselectivity of the cycloaddition would be governed by both steric and electronic factors, including the frontier molecular orbitals of the reactants. acs.org
Hydroformylation and Related Carbonylation Reactions
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. youtube.com This reaction is typically catalyzed by transition metal complexes, such as those of cobalt or rhodium. For this compound, hydroformylation would be expected to yield a mixture of two isomeric aldehydes, with the regioselectivity depending on the catalyst and reaction conditions. The major product would likely be the one where the formyl group is added to the terminal carbon, due to steric hindrance.
Related carbonylation reactions could also be employed to introduce other carbon-containing functional groups.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations.
Esterification and Amidation Processes
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Table 2: Representative Fischer Esterification of this compound
| Reactant | Conditions | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl 1-ethenylcyclobutane-1-carboxylate |
| Ethanol | TsOH (catalyst), heat | Ethyl 1-ethenylcyclobutane-1-carboxylate |
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The direct reaction of a carboxylic acid with an amine requires high temperatures and is generally less efficient.
The synthesis of amino esters from related arylcyclopentane-1-carboxylic acids has been achieved by first converting the carboxylic acid to the acid chloride, followed by reaction with an amino alcohol. nih.gov A similar two-step process would be applicable to this compound for the synthesis of a variety of amides.
Decarboxylation Pathways and Mechanisms
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For most simple carboxylic acids, this process requires high temperatures and is often inefficient. The stability of the intermediate carbanion formed upon CO₂ loss is a critical factor determining the ease of decarboxylation. wikipedia.orgorganicchemistrytutor.com
In the case of this compound, the direct loss of carbon dioxide would generate a carbanion on a tertiary carbon of the cyclobutane ring.
RCO₂H → RH + CO₂ wikipedia.org
This carbanion lacks significant stabilizing features, such as an adjacent electron-withdrawing group (like in β-keto acids), which typically facilitate decarboxylation through a cyclic transition state or by stabilizing the resulting negative charge. masterorganicchemistry.com Therefore, the decarboxylation of this compound is expected to be challenging and would likely require harsh thermal conditions, such as pyrolysis or destructive distillation. wikipedia.org
Under such high-temperature conditions, the reaction may not be selective. The initially formed vinylcyclobutane could undergo subsequent thermal rearrangements, most notably the vinylcyclobutane rearrangement to form cyclohexene (B86901), complicating the product mixture. Named decarboxylation reactions like the Barton, Hunsdiecker-Kochi, or Kolbe reactions proceed through radical mechanisms and require specific reagents to convert the carboxylic acid into a suitable precursor. orgoreview.com
Reductions to Alcohol Derivatives
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation is a fundamental process in organic synthesis. Due to the low reactivity of carboxylic acids towards nucleophilic attack, strong reducing agents are required.
Another powerful reducing agent capable of this conversion is Borane (BH₃), often used as a complex with THF (BH₃-THF). khanacademy.orgcommonorganicchemistry.com Borane offers the advantage of being more chemoselective than LiAlH₄, often reducing carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.comorganic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids on its own. libretexts.org
The reduction of this compound yields the corresponding primary alcohol, (1-ethenylcyclobutyl)methanol.
Interactive Data Table: Reagents for Reduction to Alcohol
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 1) Anhydrous Et₂O or THF, Room Temp. 2) H₃O⁺ workup | (1-ethenylcyclobutyl)methanol | Highly reactive, non-selective, reacts violently with water. chemguide.co.uk |
| Borane-tetrahydrofuran (BH₃-THF) | 1) THF, Room Temp. to 35 °C 2) Aqueous workup | (1-ethenylcyclobutyl)methanol | More chemoselective than LiAlH₄; can selectively reduce acids in the presence of esters. khanacademy.orgcommonorganicchemistry.com |
Conversion to Thioacid Derivatives
Carboxylic acids can be converted to their corresponding thioacid analogues, where a sulfur atom replaces the hydroxyl oxygen. Thioacids are versatile synthetic intermediates. nih.gov Several methods exist for this transformation.
One direct approach involves the use of Lawesson's Reagent (LR), a thionating agent commonly used to convert carbonyls to thiocarbonyls. nih.gov A systematic study has shown that Lawesson's Reagent can be used in a one-step protocol to convert a wide variety of carboxylic acids directly into thioacids. nih.gov
A more common and high-yielding two-step method involves first activating the carboxylic acid, followed by reaction with a sulfur nucleophile. nih.gov A typical activation strategy is the formation of an N-hydroxysuccinimide (NHS) ester. This activated intermediate readily reacts with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), to furnish the desired thioacid in high yield. nih.gov
Applying these methods to this compound would yield 1-ethenylcyclobutane-1-carbothioic acid.
Interactive Data Table: Synthesis of Thioacid Derivatives
| Method | Reagents | Intermediate | Product |
|---|---|---|---|
| Lawesson's Reagent | Lawesson's Reagent, Toluene, Heat | Not isolated | 1-ethenylcyclobutane-1-carbothioic acid |
| Activation-Substitution | 1) N-hydroxysuccinimide, DCC 2) Sodium hydrosulfide (NaSH) | NHS ester of the starting acid | 1-ethenylcyclobutane-1-carbothioic acid |
Transformations of the Cyclobutane Ring System
Ring Opening Reactions (e.g., Thermal, Photochemical, Acid-Catalyzed)
The strained four-membered ring of this compound is susceptible to ring-opening reactions under various conditions.
Thermal Ring Opening: Upon heating, cyclobutanes can undergo ring-opening to form two alkene molecules. However, in the case of vinylcyclobutanes, the dominant thermal reaction is typically the vinylcyclobutane rearrangement to a cyclohexene (see section 3.3.2). organic-chemistry.org Cleavage to form ethylene (B1197577) and a diene-containing carboxylic acid is a possible but often less favored pathway.
Photochemical Ring Opening: Photochemical reactions, particularly [2+2] cycloreversions, can provide a pathway for ring opening. elsevierpure.com Irradiation with UV light could potentially induce the cleavage of the cyclobutane ring to yield ethylene and 1-carboxy-1,3-butadiene.
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the vinyl group can be protonated to form a secondary carbocation. This cation can be stabilized by the adjacent quaternary carbon. A subsequent rearrangement involving the cleavage of a C-C bond within the strained ring can lead to a ring-opened carbocation, which can then be trapped by a nucleophile. Alternatively, acid-catalyzed ring-opening of related cyclobutane systems can be a key step in more complex transformations. rsc.org
Vinylcyclobutane Rearrangements and Related Pericyclic Transformations (e.g., Electrocyclic, Sigmatropic)
The vinylcyclobutane rearrangement is a hallmark reaction of this class of compounds. It is a thermally induced pericyclic reaction, specifically a nih.govorganic-chemistry.org sigmatropic rearrangement, that converts a vinylcyclobutane into a cyclohexene. organic-chemistry.org This transformation is driven by the release of ring strain from the four-membered ring (approximately 26 kcal/mol).
For this compound, heating is expected to induce this rearrangement to yield cyclohex-3-ene-1-carboxylic acid. The reaction proceeds through a concerted mechanism involving a cyclic transition state. Research has shown that such rearrangements can be significantly accelerated using microwave irradiation, often providing the product in high yield in a fraction of the time required for conventional heating. organic-chemistry.org
Interactive Data Table: Vinylcyclobutane Rearrangement
| Substrate | Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | Thermal (conventional heating or microwave) | Cyclohex-3-ene-1-carboxylic acid | nih.govorganic-chemistry.org Sigmatropic Rearrangement |
Ring Expansion and Contraction Methodologies
The cyclobutane ring system can be synthetically manipulated to produce larger or smaller rings through various rearrangement reactions. These methodologies typically require prior functionalization of the starting material.
Ring Expansion: A common strategy for expanding a ring by one carbon is the Tiffeneau–Demjanov rearrangement. wikipedia.org To apply this to this compound, the acid would first be reduced to the alcohol, (1-ethenylcyclobutyl)methanol, and then converted to the corresponding aminomethyl derivative. Diazotization of this primary amine with nitrous acid would generate an unstable diazonium salt. The subsequent loss of N₂ gas would produce a primary carbocation, which would trigger a rearrangement where a C-C bond of the cyclobutane ring migrates, leading to a more stable cyclopentanone (B42830) ring after workup. Such cationic rearrangements are driven by the formation of a more stable ring system. youtube.com
Ring Contraction: Ring contractions can be achieved through methods like the Favorskii rearrangement. chemistrysteps.com This would require converting this compound into an α-haloketone. For example, conversion to the acid chloride followed by reaction with diazomethane (B1218177) and then HCl would yield the α-chloroketone. Treatment of this ketone with a base, such as sodium hydroxide (B78521), would induce the Favorskii rearrangement. The mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the hydroxide nucleophile to yield, after protonation, a (vinylcyclopropyl)carboxylic acid derivative, effectively contracting the ring from four to three members. chemistrysteps.com
Intermolecular and Intramolecular Reactions Involving Multiple Functional Groups
The proximate positioning of the vinyl and carboxylic acid groups on the strained cyclobutane ring enables a variety of complex transformations where both functionalities participate.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming or breaking events that occur in a single synthetic operation without the isolation of intermediates. wikipedia.org The structure of this compound is well-suited for such processes.
A plausible cascade reaction for this molecule could be initiated by the activation of the carboxylic acid, followed by an intramolecular cyclization involving the vinyl group. For instance, conversion of the carboxylic acid to an acyl halide or a mixed anhydride (B1165640) could be followed by an intramolecular Friedel-Crafts-type acylation if an aromatic ring were suitably positioned in a more complex derivative.
Another potential tandem process could involve a radical cascade. A copper-catalyzed radical cascade reaction has been developed for simple cyclobutanes, leading to highly functionalized cyclobutene derivatives through the cleavage of multiple C-H bonds. nih.govrsc.org By analogy, a similar process initiated on this compound could lead to complex polycyclic structures.
A hypothetical tandem reaction could also be initiated by the reaction of the carboxylic acid with a vinyl ether, which has been shown to proceed under solvent-free conditions using molecular iodine as a catalyst. nih.gov The initial adduct could potentially undergo further intramolecular reactions involving the ethenyl group.
| Reaction Type | Initiating Reagent/Catalyst | Potential Intermediate(s) | Potential Final Product Type |
| Intramolecular Acylation Cascade | SOCl₂ or (COCl)₂ | Acyl chloride, Acylium ion | Bicyclic ketone |
| Radical Cascade | Copper catalyst, Oxidant (e.g., NFSI) | Carbon-centered radicals | Functionalized cyclobutene derivatives |
| Tandem Addition-Cyclization | I₂, Butyl vinyl ether | Acetal ester, Carbocation | Lactone or other polycyclic ethers |
Table 1: Hypothetical Cascade and Tandem Reactions of this compound. This table is based on reactivity patterns of related compounds and represents potential, rather than experimentally verified, transformations.
The inherent ring strain of the cyclobutane and the presence of the vinyl group make this compound a candidate for various rearrangement reactions, most notably the vinylcyclobutane-cyclohexene rearrangement. This thermal rearrangement proceeds through a diradical intermediate and typically requires high temperatures. acs.orgcapes.gov.br The presence of the carboxylic acid group may influence the reaction course and the stability of the intermediates.
Microwave irradiation has been shown to facilitate vinylcyclobutane rearrangements, often leading to products that are not observed under conventional heating. organic-chemistry.org For example, the microwave-assisted rearrangement of a complex vinylcyclobutane-containing natural product was achieved in just one minute at 195 °C. organic-chemistry.org
Another possible rearrangement could be initiated by the protonation of the vinyl group, leading to a carbocation that could undergo ring expansion to a cyclopentyl or cyclohexyl system. The stability of the resulting carbocation would be a key factor in determining the feasibility of such a pathway.
| Rearrangement Type | Conditions | Key Intermediate | Potential Product(s) |
| Vinylcyclobutane-Cyclohexene | Thermal (High Temperature) or Microwave | Diradical | Substituted cyclohexene carboxylic acid |
| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Carbocation | Cyclopentyl or cyclohexyl carboxylic acid derivatives |
Table 2: Potential Rearrangement Reactions of this compound. This table is based on known rearrangements of vinylcyclobutane systems.
Catalysis in Transformations of this compound
Catalysis offers a powerful tool to control the reactivity of this compound, enabling selective transformations under milder conditions and with higher efficiency.
Transition metals are known to catalyze a wide array of reactions involving both vinyl groups and strained rings. nih.govnih.gov Vinylcyclopropanes, and by extension vinylcyclobutanes, can undergo transition metal-catalyzed cycloaddition reactions where the metal facilitates the cleavage of a C-C bond in the ring. nih.govnih.govacs.org Metals such as palladium, nickel, rhodium, and iron are effective catalysts for such transformations. nih.govnih.gov
A plausible transition metal-catalyzed reaction of this compound could involve a [4+2] or [4+1] cycloaddition with an alkyne or a CO source, respectively, to generate bicyclic or spirocyclic compounds. The carboxylic acid group could potentially act as a directing group, influencing the stereochemical outcome of the reaction.
Furthermore, transition metal catalysts can be employed for cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the vinyl position. organic-chemistry.org This would allow for the introduction of various aryl or vinyl substituents.
| Catalyst System | Reaction Type | Potential Reactant | Potential Product Type |
| Pd(0) or Ni(0) complexes | Cycloaddition | Alkyne, Allene (B1206475) | Bicyclic or Spirocyclic compounds |
| Rh(I) or Ir(I) complexes | C-C bond activation | - | Ring-opened or rearranged products |
| Pd(0) with boronic acid | Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid | Aryl- or vinyl-substituted cyclobutane |
Table 3: Potential Transition Metal-Catalyzed Transformations of this compound. This table is based on analogous reactions with related vinylcyclobutane and vinylcyclopropane (B126155) systems.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. youtube.com The carboxylic acid group of this compound can be a handle for organocatalytic transformations. For instance, a cavitand functionalized with a Kemp's triacid derivative has been used to catalyze the epoxide ring-opening cyclizations of 1,5-epoxyalcohols, where an inwardly directed carboxylic acid plays a key role. nih.gov
The vinyl group can act as a Michael acceptor in conjugate addition reactions catalyzed by chiral secondary amines, a common strategy in organocatalysis. However, the unsubstituted vinyl group of this compound is not highly activated for this purpose. Derivatization to an α,β-unsaturated ketone or ester would render it more susceptible to such transformations.
Biocatalysis offers a green and highly selective alternative for the transformation of organic molecules. Enzymes can operate under mild conditions and often exhibit high enantioselectivity. nih.gov
The carboxylic acid group can be a substrate for enzymes like carboxylic acid reductases (CARs), which can selectively reduce it to the corresponding aldehyde. youtube.com This transformation is challenging to achieve with conventional chemical methods due to over-reduction to the alcohol.
Furthermore, the directed evolution of enzymes has enabled new-to-nature reactions. For example, a copper-substituted nonheme enzyme has been engineered for the enantioselective oxytrifluoromethylation of alkenoic acids, leading to the formation of lactones. acs.org A similar strategy could potentially be applied to this compound to generate novel chiral lactones.
| Biocatalyst Type | Transformation | Potential Product |
| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acid | 1-Ethenylcyclobutane-1-carbaldehyde |
| Lipase | Esterification/Transesterification | Ester derivatives |
| Engineered Metalloenzyme | Oxyfunctionalization of the vinyl group | Chiral lactones or epoxides |
Table 4: Potential Biocatalytic Transformations of this compound.
Advanced Structural Characterization and Spectroscopic Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-ethenylcyclobutane-1-carboxylic acid in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In ¹H NMR, the acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm region. libretexts.org The vinylic protons of the ethenyl group would exhibit characteristic shifts and coupling patterns, while the cyclobutane (B1203170) ring protons would present as a complex multiplet. For comparison, in cyclobutanecarboxylic acid, the proton alpha to the carboxyl group resonates around 3.18 ppm, with the ring protons appearing between 1.74 and 2.60 ppm. chemicalbook.com The ¹³C NMR spectrum shows the carbonyl carbon of the carboxylic acid at a significantly deshielded position, typically between 160 and 180 ppm. libretexts.org
Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for probing the molecule's conformation and dynamics. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. youtube.comsdsu.edu For this compound, COSY would show correlations between the vinylic protons and between the protons within the cyclobutane ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. youtube.comsdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu HMBC is particularly useful for identifying the quaternary carbon of the cyclobutane ring and its connectivity to the ethenyl and carboxylic acid groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is vital for determining the preferred conformation of the molecule in solution, such as the relative orientation of the ethenyl and carboxylic acid groups with respect to the cyclobutane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid H | 10.0 - 12.0 | - |
| Carboxylic Acid C | - | 175.0 - 185.0 |
| Vinylic CH | 5.5 - 6.5 | 130.0 - 140.0 |
| Vinylic CH₂ | 4.8 - 5.5 | 110.0 - 120.0 |
| Quaternary C | - | 40.0 - 50.0 |
| Cyclobutane CH₂ | 1.8 - 2.8 | 20.0 - 40.0 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) may be weak for carboxylic acids. youtube.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org
The fragmentation of carboxylic acids often involves characteristic losses. libretexts.org For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45) are common. libretexts.org The fragmentation of this compound would likely involve several key pathways:
Alpha-cleavage: Cleavage of the bond between the cyclobutane ring and the carbonyl group can lead to the formation of a stable acylium ion.
Loss of the ethenyl group: Fragmentation can occur with the loss of the vinyl group (C₂H₃).
Ring opening of the cyclobutane: The strained cyclobutane ring can undergo ring-opening fragmentation, leading to a variety of smaller fragment ions.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. youtube.com
Tandem mass spectrometry (MS/MS) experiments can be employed to isolate a specific ion (e.g., the molecular ion) and induce further fragmentation, providing more detailed insights into the fragmentation mechanisms. lew.ro
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M]⁺ | 140 | Molecular Ion |
| [M-OH]⁺ | 123 | Loss of hydroxyl radical |
| [M-C₂H₃]⁺ | 113 | Loss of ethenyl group |
| [M-COOH]⁺ | 95 | Loss of carboxyl group |
| [C₄H₅O]⁺ | 69 | Acylium ion from cleavage |
Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer used.
X-ray Crystallography for Solid-State Structural Determination of Derivatives or Co-crystals
While obtaining a suitable single crystal of this compound itself for X-ray diffraction might be challenging, the formation of derivatives or co-crystals can facilitate solid-state structural analysis. mdpi.com X-ray crystallography provides definitive information about the bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. mdpi.comrsc.org
For instance, forming a salt with a suitable counter-ion or creating a co-crystal with another molecule through hydrogen bonding can improve the chances of growing high-quality crystals. The resulting crystal structure would reveal:
Conformation: The precise conformation of the cyclobutane ring (puckered or planar) and the orientation of the ethenyl and carboxylic acid substituents.
Intermolecular Interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. dtic.mil
Packing Arrangement: How the molecules are arranged in the unit cell, which influences the macroscopic properties of the crystal.
The structural data from X-ray crystallography of a derivative can provide a valuable model for understanding the preferred conformation of the parent molecule. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Environment and Bonding Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding characteristics. rsc.orgpsu.edu
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org Absorptions corresponding to the C=C stretching of the ethenyl group would be observed around 1640 cm⁻¹, and C-H stretching vibrations for the vinyl and cyclobutane groups would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations that are often weak in the IR spectrum. The C=C stretching of the ethenyl group would typically show a strong Raman signal. The symmetric stretching of the cyclobutane ring would also be more prominent in the Raman spectrum.
Comparing the IR and Raman spectra can provide information about the symmetry of the molecule. For instance, if the molecule exists as a centrosymmetric dimer in the solid state, the principle of mutual exclusion would apply, meaning that vibrations that are IR active would be Raman inactive, and vice-versa. rsc.orgpsu.edu
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1700 - 1725 |
| Ethenyl C=C | Stretching | 1630 - 1650 |
| Ethenyl =C-H | Stretching | 3010 - 3095 |
| Cyclobutane C-H | Stretching | 2850 - 2960 |
Note: These are approximate ranges and can be influenced by the physical state and intermolecular interactions.
Chiroptical Spectroscopy for Absolute Configuration Assignment of Enantiomers
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (R or S) of a specific enantiomer. libretexts.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. researchgate.net By comparing the experimental ECD spectrum with the spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. researchgate.netnih.gov The chromophores in this compound are the carboxylic acid and the ethenyl group.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information from the vibrational transitions of the molecule. researchgate.net Like ECD, the experimental VCD spectrum is compared with theoretical predictions to determine the absolute configuration. VCD can be particularly powerful as it probes the stereochemistry of the entire molecule, not just the environment around a chromophore.
The combination of ECD and VCD provides a robust and reliable method for the assignment of the absolute configuration of chiral molecules like this compound. researchgate.net
Theoretical and Computational Studies on 1 Ethenylcyclobutane 1 Carboxylic Acid
Electronic Structure and Bonding Analysis (e.g., Orbital Analysis, Charge Distribution)
The electronic character of 1-ethenylcyclobutane-1-carboxylic acid is governed by the interplay of its three distinct functional components: the cyclobutane (B1203170) ring, the ethenyl (vinyl) group, and the carboxylic acid group.
Orbital Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For a carboxylic acid, the HOMO is typically composed of p-orbitals, with significant density on the non-bonding oxygen atom of the carbonyl group. quora.com The LUMO is generally the π* antibonding orbital of the C=O bond. quora.com However, the presence of the ethenyl group introduces a high-energy π-orbital from the C=C double bond. Therefore, the HOMO of the entire molecule is expected to be a combination of the oxygen lone pair orbitals and the C=C π-orbital. Nucleophilic attacks are predicted to target the carbon atom of the carboxyl group, which corresponds to the LUMO's location, while electrophilic attacks would likely target the oxygen atoms or the ethenyl group's double bond, corresponding to regions of high HOMO density. quora.com
Charge Distribution: The distribution of electron density is highly polarized. The oxygen atoms of the carboxylic acid group are the most electronegative centers, drawing electron density and creating a partial negative charge (δ-). Consequently, the carbonyl carbon and the acidic proton bear partial positive charges (δ+). The C=O bond polarization is a dominant feature of the molecule's electronic landscape. quora.com The ethenyl group, being an electron-rich π-system, represents another region of relative high electron density.
Conformational Analysis and Energy Landscapes (e.g., Molecular Mechanics, Density Functional Theory (DFT) Optimization)
The study of different spatial arrangements of a molecule (conformations) and their relative energies is essential for understanding its physical and chemical properties. lumenlearning.com For this compound, conformational flexibility arises from the non-planar nature of the cyclobutane ring and rotation around the single bonds.
Cyclobutane Ring Puckering: The cyclobutane ring is not a flat plane; it adopts a puckered or "folded" conformation to alleviate the torsional strain that would be present in a planar structure. dalalinstitute.com This puckering creates two distinct types of substituent positions: axial and equatorial-like.
Conformational Isomers: Computational studies on the closely related cyclobutanecarboxylic acid using methods like Density Functional Theory (DFT) with an aug-cc-pVTZ basis set have revealed the existence of multiple stable conformers. researchgate.net These arise from the placement of the carboxylic acid group in either an equatorial or axial position relative to the puckered ring. For this compound, additional conformers would arise from the rotation of the ethenyl group relative to the ring.
Potential energy surface scans are employed to map the energy changes associated with the rotation of the carboxyl and ethenyl groups. researchgate.net DFT optimization calculations can then be used to find the exact geometries and relative stabilities of the lowest-energy conformers. mit.eduresearchgate.net It is expected that the most stable conformer would place the bulky ethenyl and carboxylic acid groups in positions that minimize steric hindrance, likely resembling an equatorial arrangement to reduce unfavorable 1,3-diaxial interactions. utdallas.edu
Table 1: Predicted Stable Conformers of this compound This table is predictive, based on conformational studies of cyclobutanecarboxylic acid. researchgate.net
| Conformer Type | Description | Expected Relative Stability |
|---|---|---|
| Equatorial-like | The carboxylic acid and ethenyl groups occupy positions analogous to equatorial, minimizing steric clash with the ring. This is predicted to be the global minimum energy state. | Most Stable |
| Axial-like | Either the carboxylic acid or the ethenyl group occupies a more sterically hindered axial-like position. | Less Stable |
| Rotamers | Different rotational orientations of the C-COOH and C-CH=CH₂ bonds lead to various rotamers within both the equatorial and axial families. | Varies |
Reaction Pathway Modeling and Transition State Characterization (e.g., Intrinsic Reaction Coordinate (IRC) Calculations, Potential Energy Surfaces)
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them.
Methodologies: Computational studies on reactions involving cyclobutane derivatives have successfully employed a range of ab initio and DFT methods (such as M06-2X, MP2, and CCSD(T)) to model reaction paths. beilstein-journals.org For a hypothetical reaction of this compound, such as an acid-catalyzed addition to the double bond, these methods would be used to calculate the energies of all species involved.
Transition State Characterization: The key to understanding a reaction's feasibility is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. A TS is identified as a first-order saddle point on the PES, having exactly one imaginary vibrational frequency. beilstein-journals.org The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. beilstein-journals.org
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products, thus validating the proposed reaction mechanism.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be estimated based on established ranges for its constituent functional groups. pdx.edu
1H NMR: The acidic proton of the carboxyl group is expected to be highly deshielded, appearing in the 10-12 ppm range, often as a broad singlet. libretexts.org Protons on the ethenyl group (=C-H) typically resonate between 4.5 and 7.0 ppm. oregonstate.edu The protons on the cyclobutane ring are expected in the aliphatic region, likely between 1.5 and 2.5 ppm. pdx.edu Protons on the carbon adjacent to the carboxyl group may be slightly shifted downfield to the 2.0-3.0 ppm region. libretexts.org
13C NMR: The carbonyl carbon (C=O) of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org Carbons of the double bond (C=C) absorb in the 100-150 ppm region. pdx.edu The carbons of the cyclobutane ring would appear further upfield.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 12.0 | N/A |
| -COOH | N/A | 160 - 180 |
| =CH₂ | ~4.5 - 5.5 | 100 - 150 |
| -CH= | ~5.5 - 7.0 | |
| Cyclobutane Ring CH₂ | ~1.5 - 2.5 | ~20 - 40 |
| Quaternary Ring C | N/A | ~35 - 50 |
Vibrational Frequencies (IR Spectroscopy): Theoretical frequency calculations using DFT can predict the infrared spectrum. In the solid state or concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. libretexts.orgdtic.mil
O-H Stretch: A very broad and strong absorption is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. libretexts.orgmsu.edu
C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the sp² C-H bonds of the ethenyl group, while those just below 3000 cm⁻¹ are from the sp³ C-H bonds of the cyclobutane ring. udel.edu
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded dimer. msu.edu
C=C Stretch: A medium intensity band is expected in the 1640-1680 cm⁻¹ region for the ethenyl double bond. vscht.cz
Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, though these are often complex and appear in the fingerprint region. dtic.mil
Table 3: Predicted Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| =C-H stretch | Ethenyl | 3010 - 3100 | Medium |
| -C-H stretch | Cyclobutane | 2850 - 3000 | Medium-Strong |
| C=O stretch (H-bonded) | Carboxylic Acid | ~1710 | Strong |
| C=C stretch | Ethenyl | 1640 - 1680 | Medium |
| C-O stretch | Carboxylic Acid | 1200 - 1300 | Strong |
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations would be invaluable for studying its interactions with its environment, particularly in solution.
Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute. It is expected that water molecules would form strong hydrogen bonds with the polar carboxylic acid head. The radial distribution function can be calculated to show the probability of finding solvent molecules at a certain distance from the carboxyl group. In contrast, the hydrophobic cyclobutane and ethenyl moieties would induce a more ordered, cage-like structure in the surrounding water.
Intermolecular Interactions: In the absence of a solvent, MD simulations can model the bulk behavior of this compound. These simulations would show the formation and dynamics of the strong hydrogen-bonded dimers between the carboxylic acid groups of two separate molecules. Such simulations are crucial for understanding the properties of the compound in its condensed phases (liquid or solid). Computational studies on peptides containing similar cyclobutane amino acids have demonstrated the power of these methods to understand conformation and intermolecular forces. nih.gov
Derivatives and Analogs of 1 Ethenylcyclobutane 1 Carboxylic Acid: Synthesis and Research Potential
Synthesis of Ester, Amide, and Anhydride (B1165640) Derivatives
The carboxylic acid functional group is a cornerstone of organic synthesis, readily convertible into a variety of derivatives. Standard protocols can be applied to 1-ethenylcyclobutane-1-carboxylic acid to generate esters, amides, and anhydrides, each with distinct properties and potential applications.
Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. youtube.comlibretexts.org For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 1-ethenylcyclobutane-1-carboxylate.
Amidation: Amides are typically synthesized by first activating the carboxylic acid. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. youtube.com Alternatively, direct condensation of the carboxylic acid and an amine can be achieved using coupling agents or specialized catalysts, such as titanium tetrachloride (TiCl₄), which can mediate the reaction under relatively mild conditions. nih.gov Another approach involves heating the ammonium (B1175870) salt of the carboxylic acid to induce dehydration. libretexts.org
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org A more versatile method for creating both symmetrical and mixed anhydrides involves the reaction of a carboxylic acid with a more reactive derivative, such as an acyl chloride. acs.org This allows for the controlled synthesis of anhydrides that can serve as potent acylating agents in further reactions.
| Derivative Type | General Reaction | Typical Reagents | Expected Product |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | 1-Ethenylcyclobutane-1-carboxylate ester |
| Amide | Acyl Chloride Pathway | 1. SOCl₂ 2. Amine (e.g., R₂NH) | N,N-Disubstituted-1-ethenylcyclobutane-1-carboxamide |
| Amide | Direct Condensation | Amine (e.g., RNH₂), Coupling Agent (e.g., TiCl₄) | N-Substituted-1-ethenylcyclobutane-1-carboxamide |
| Anhydride (Mixed) | Acyl Substitution | Acyl Chloride (e.g., R'COCl), Base | 1-Ethenylcyclobutanoic anhydride (mixed) |
Functionalization of the Vinyl Group (e.g., Halogenation, Epoxidation, Dihydroxylation)
The ethenyl (vinyl) substituent is a key site for introducing further molecular complexity through a variety of well-established alkene transformations.
Halogenation: The vinyl group can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). libretexts.org This reaction typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product, which for this compound would be a 1-(1,2-dihaloethyl)cyclobutane-1-carboxylic acid. It is also possible to achieve alpha-halogenation at the carbon adjacent to the carboxyl group via the Hell-Volhard-Zelinski (HVZ) reaction, which involves treatment with Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). ucalgary.cachemistrysteps.comyoutube.com
Epoxidation: The carbon-carbon double bond of the vinyl group can be converted into an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.orgyoutube.com This reaction is a concerted process, meaning all bonds are formed and broken in a single step, and it is stereospecific. libretexts.org The resulting product, 1-(oxiran-2-yl)cyclobutane-1-carboxylic acid, is a valuable intermediate for further synthesis, as the strained epoxide ring can be opened by various nucleophiles. libretexts.org
Dihydroxylation: The vinyl group can be converted to a vicinal diol (a 1,2-diol). This can be achieved through two main stereochemical pathways. Syn-dihydroxylation, which adds both hydroxyl groups to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation, where the hydroxyl groups add to opposite faces, is typically achieved by first forming an epoxide and then performing an acid-catalyzed ring-opening with water. libretexts.org
| Reaction | Typical Reagents | Expected Intermediate/Product | Key Features |
|---|---|---|---|
| Halogenation | Br₂, CH₂Cl₂ | 1-(1,2-dibromoethyl)cyclobutane-1-carboxylic acid | Electrophilic addition; anti-stereochemistry |
| Epoxidation | m-CPBA | 1-(Oxiran-2-yl)cyclobutane-1-carboxylic acid | Concerted, stereospecific formation of a three-membered ring |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 1-(1,2-Dihydroxyethyl)cyclobutane-1-carboxylic acid | Adds two -OH groups to the same face |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(1,2-Dihydroxyethyl)cyclobutane-1-carboxylic acid | Adds two -OH groups to opposite faces via epoxide opening |
Modifications to the Cyclobutane (B1203170) Ring (e.g., Substitution Patterns, Heteroatom Incorporation)
The cyclobutane core itself provides a scaffold for further diversification. While the ring is generally stable, its inherent strain can be exploited in certain reactions, and modern synthetic methods allow for direct functionalization.
Substitution Patterns: Research on cyclobutane-containing natural products and drug candidates has led to methods for creating various substitution patterns. acs.org For instance, C-H functionalization strategies, often guided by a directing group attached to the ring, can install new carbon-carbon or carbon-heteroatom bonds at specific positions. acs.org Starting from precursors like 1,1-cyclobutanedicarboxylic acid, a variety of substituted cyclobutanes can be synthesized, which could then be elaborated to include the 1-ethenyl group. orgsyn.org
Heteroatom Incorporation: The synthesis of cyclobutane rings containing heteroatoms (heterocyclic analogs) is an active area of research. These modifications can dramatically alter the physical, chemical, and biological properties of the molecule. Synthetic strategies often involve cycloaddition reactions, such as the [2+2] cycloaddition of a ketene (B1206846) with an enol ether to form an oxetane (B1205548) (an oxygen-containing four-membered ring).
Ring-Opening and Rearrangement: The strain energy of the cyclobutane ring can facilitate ring-opening or rearrangement reactions under thermal or catalytic conditions. For example, vinylcyclobutanes are known to undergo thermal rearrangement to form cyclohexenes, a transformation known as the vinylcyclobutane rearrangement. organic-chemistry.org This provides a pathway to convert the four-membered ring scaffold into a more common six-membered ring with defined stereochemistry.
Synthesis of Polymerizable Monomers Based on the Compound
The presence of both a vinyl group and a carboxylic acid allows this compound to be a precursor to several types of polymerizable monomers. Cyclobutane derivatives are of interest in materials science for their ability to impart unique properties, such as increased glass transition temperatures, to polymers. researchgate.net
The vinyl group itself is a polymerizable moiety, capable of undergoing free-radical or other forms of addition polymerization. The carboxylic acid group can be converted into other functional groups, such as esters or amides, that contain polymerizable functionalities. For example, esterification with 2-hydroxyethyl methacrylate (B99206) (HEMA) would attach a methacrylate group, which is readily polymerized.
Research on related cyclobutene (B1205218) monomers, such as methyl cyclobutene-1-carboxylate, has shown that they can undergo anionic addition polymerization to create polymers with the cyclobutane ring intact in the polymer backbone. researchgate.net Similarly, cyclobutane dicarboxylic acids, which can be derived from renewable resources, are used as building blocks for polyesters and polyamides. und.edu These studies suggest that monomers derived from this compound could be valuable for creating novel polymers with tailored properties.
Research into Structure-Reactivity Relationships within a Series of Analogs
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for understanding how specific structural features of a molecule influence its properties and biological activity. By synthesizing a series of analogs of this compound and evaluating their performance, researchers can develop predictive models to design more potent or effective compounds.
For example, in the development of drug candidates, systematic modification of each part of the molecule—the cyclobutane ring, the vinyl group, and the carboxylic acid—would be undertaken.
The Carboxylic Acid: The importance of the carboxylic acid group can be probed by converting it to an ester, amide, or other bioisosteres. drugdesign.org A loss of activity upon esterification, for instance, might suggest the acidic proton or the carboxylate's ability to form a salt bridge is critical for binding to a biological target. drugdesign.org
The Cyclobutane Ring: The ring itself can be expanded (to cyclopentane) or contracted (to cyclopropane) to assess the importance of the specific four-membered ring geometry. Studies on cyclobutane-based integrin antagonists have shown that the cyclobutane acts as a versatile and metabolically stable scaffold for orienting pharmacophoric groups. nih.govrsc.org Similarly, research on cyclopropane-based antidepressants has demonstrated that small changes to the ring and its substituents can lead to significant differences in pharmacological activity. nih.gov
A systematic SAR study on analogs of this compound would provide invaluable data for its potential application in various fields.
Advanced Methodologies for Analysis and Quantification in Complex Research Matrices
Chromatographic Methodologies for Purity Assessment and Separation of Isomers
Chromatographic techniques are paramount for the separation and purity assessment of 1-ethenylcyclobutane-1-carboxylic acid and its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in this regard.
Chiral High-Performance Liquid Chromatography (HPLC):
Given that this compound possesses a chiral center at the C1 position of the cyclobutane (B1203170) ring, the separation of its enantiomers is critical in many research contexts. Chiral HPLC is a primary method for achieving this separation. nih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often employed for the enantioselective separation of chiral compounds. nih.govresearchgate.net For carboxylic acids, the mobile phase composition is a critical parameter. A mixture of a non-polar solvent like hexane (B92381) with an alcohol such as 2-propanol is a common choice. The addition of a small amount of an acidic or basic modifier, like trifluoroacetic acid or diethylamine (B46881) respectively, can improve peak shape and resolution. researchgate.net
An illustrative example of a starting point for a chiral HPLC method development for the enantiomeric separation of this compound is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| This table presents a hypothetical set of starting conditions for method development and does not represent experimentally verified data for this compound. |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. A common derivatization strategy is esterification to form, for example, a methyl or ethyl ester. The resulting ester is more volatile and exhibits better chromatographic behavior.
The mass spectrometer provides detailed structural information, which is invaluable for peak identification and confirmation. The fragmentation pattern of the derivatized this compound in the mass spectrometer would be expected to show characteristic fragments corresponding to the loss of the ester group, the ethenyl group, and fragmentation of the cyclobutane ring. This detailed information allows for the confident identification of the compound even in complex mixtures.
Advanced Spectrophotometric and Electrochemical Detection Techniques
Beyond standard UV detection in HPLC, more advanced detection techniques can offer enhanced sensitivity and selectivity for the analysis of this compound.
Spectrophotometric Detection:
While the carboxyl group itself does not have a strong chromophore in the UV-Vis region, the ethenyl group provides some UV absorbance. For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag can be employed. However, direct spectrophotometric methods can be developed, particularly for in-situ monitoring or for samples where the concentration is sufficiently high. A study on the spectrophotometric analysis of 2-aminothiazoline-4-carboxylic acid (ATCA) involved a ring-opening reaction followed by reaction with a chromogenic reagent, with analysis at 625 nm. nih.gov A similar derivatization approach could potentially be developed for this compound to shift its absorbance to a more favorable wavelength and increase its molar absorptivity. nih.gov
Electrochemical Detection:
Electrochemical methods offer a highly sensitive and selective means of detecting electroactive compounds. patsnap.com Carboxylic acids can be detected electrochemically, often after separation by HPLC. mdpi.com The electrochemical detection of carboxylic acids can be achieved directly or indirectly. Direct detection may involve the oxidation or reduction of the carboxylic acid group at a suitable electrode. mdpi.comnih.gov Indirect methods could involve monitoring changes in the electrochemical behavior of a redox-active species in the presence of the carboxylic acid. researchgate.net The coupling of HPLC with electrochemical detection (HPLC-ED) can provide low detection limits, often in the nanomolar to picomolar range, with high selectivity, as the applied potential can be tuned to selectively detect the analyte of interest. mdpi.com
| Technique | Principle | Potential Application for this compound |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | To study the redox behavior of the compound and determine optimal potentials for amperometric detection. mdpi.com |
| Differential Pulse Voltammetry (DPV) | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. | Offers improved sensitivity and resolution compared to CV for quantification. |
| Amperometric Detection (coupled with HPLC) | Measures the current resulting from the electrochemical oxidation or reduction of the analyte at a constant potential. | Highly sensitive and selective detection following chromatographic separation. mdpi.com |
| This table outlines potential applications of electrochemical techniques for the analysis of this compound based on general principles of electrochemical analysis of carboxylic acids. |
Development of Specialized Analytical Protocols for Research Applications
The development of specialized analytical protocols for this compound is crucial for its investigation in specific research contexts, such as metabolic studies, environmental analysis, or as a building block in organic synthesis. researchgate.net The synthesis of related cyclobutane derivatives has been a subject of interest, and the analytical methods used in these studies can be adapted. chemistryviews.orgnih.govacs.org
A specialized protocol would typically involve:
Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interfering substances. For a biological matrix, this could involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation. The choice of extraction solvent and SPE sorbent would be optimized to maximize the recovery of the acidic analyte.
Derivatization (if necessary): As discussed for GC-MS, derivatization may be required to improve the analytical characteristics of the compound. For LC-MS analysis, derivatization can also be used to enhance ionization efficiency. nih.gov
Chromatographic Separation: The choice of chromatographic conditions (column, mobile phase, gradient) would be tailored to the specific matrix and the isomers of interest.
Detection and Quantification: The selection of the detection method (e.g., MS, MS/MS, electrochemical) would be based on the required sensitivity and selectivity. For quantification, a stable isotope-labeled internal standard of this compound would be ideal to correct for matrix effects and variations in sample preparation and analysis.
Method Validation: A fully developed protocol would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The synthesis and characterization of related cyclobutane dicarboxylic acids have utilized techniques like HPLC for purity confirmation, which underscores the importance of this technique in the analysis of cyclobutane-containing compounds. ijcce.ac.ir
Potential Academic and Industrial Research Applications As a Chemical Building Block
Utility in Polymer Science and Materials Research (e.g., as a monomer for specialized polymers, cross-linking agent)
The presence of a polymerizable vinyl group and a functional carboxylic acid makes 1-ethenylcyclobutane-1-carboxylic acid a compelling monomer for the synthesis of specialized polymers. The vinyl group can participate in various polymerization mechanisms, including free radical, cationic, and anionic polymerization, to form polymers with a repeating cyclobutane-containing unit in the backbone or as a pendant group. The incorporation of the rigid cyclobutane (B1203170) ring into a polymer backbone can significantly influence the material's properties, potentially leading to polymers with enhanced thermal stability, and unique mechanical characteristics.
The carboxylic acid functionality further broadens its utility in materials science. This group can be leveraged for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the polymer's properties, such as solubility, adhesion, and biocompatibility. Furthermore, the bifunctionality of this compound makes it a candidate as a cross-linking agent. The vinyl group can be incorporated into a polymer chain, and the carboxylic acid can then be used to form cross-links between polymer chains, leading to the formation of thermosets or hydrogels with tunable properties.
While direct polymerization studies of this compound are not extensively documented, research on other vinylcyclobutane derivatives provides insights into its potential behavior. For instance, the polymerization of dienes in the presence of transition metal catalysts can yield polymers with cyclobutane units in the backbone. Additionally, the synthesis of polyfunctional cyclobutane monomers is an active area of research for the development of novel materials. The unique combination of functionalities in this compound suggests its potential to contribute to the development of new polymers with tailored architectures and properties for a range of applications, from advanced coatings and adhesives to biomedical materials.
| Potential Polymerization Pathways | Resulting Polymer Architecture | Potential Properties |
| Vinyl Polymerization | Linear polymer with pendant cyclobutane carboxylic acid groups | Modified thermal and mechanical properties, functional handle for further reactions |
| Ring-Opening Polymerization | Linear polymer with opened cyclobutane units in the backbone | Potentially flexible polymers with unique repeat units |
| Copolymerization | Copolymers with tailored monomer composition | Tunable properties based on the comonomer used |
| Cross-linking Agent | Cross-linked polymer networks | Enhanced mechanical strength and solvent resistance |
Role as a Synthetic Intermediate for Complex Organic Molecules (e.g., Natural Products, Pharmaceutical Scaffolds, Biomimetic Pathways)
The unique structural features of this compound make it a potentially valuable intermediate in the synthesis of complex organic molecules. The strained cyclobutane ring can serve as a linchpin for the construction of intricate molecular architectures and can undergo a variety of transformations, including ring-opening, ring-expansion, and rearrangement reactions, to generate larger and more complex carbocyclic and heterocyclic systems. nih.govexlibrisgroup.com
The vinyl group provides a versatile handle for a wide range of synthetic manipulations. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. It is also amenable to olefin metathesis, hydroboration-oxidation, and other electrophilic additions, allowing for the introduction of diverse functionalities. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, or it can act as a directing group in C-H functionalization reactions to selectively modify the cyclobutane ring. acs.org
The application of cyclobutane derivatives in the synthesis of natural products and pharmaceutical scaffolds is a growing area of research. core.ac.ukacs.org The rigid, three-dimensional nature of the cyclobutane ring can be used to control the conformation of a molecule, which is often crucial for its biological activity. core.ac.uk While specific applications of this compound in total synthesis have not been reported, its potential is evident from the use of related vinylcyclopropane (B126155) derivatives in rearrangement reactions to construct cyclopentene rings found in various natural products. researchgate.net A similar ring expansion of a vinylcyclobutane intermediate could provide a novel and efficient route to cyclopentane-containing targets. The combination of a strained ring and multiple functional groups in this compound positions it as a promising building block for the development of innovative synthetic strategies towards complex and biologically active molecules.
| Functional Group | Potential Synthetic Transformations | Target Molecular Scaffolds |
| Vinyl Group | Cycloadditions, Olefin Metathesis, Hydroboration | Polycyclic systems, Functionalized side chains |
| Carboxylic Acid | Esterification, Amidation, Reduction, Directing Group | Diverse functionalized molecules, C-H activated products |
| Cyclobutane Ring | Ring-opening, Ring-expansion, Rearrangement | Larger carbocycles and heterocycles |
Application in Probe Synthesis for Biochemical Research (e.g., affinity labels, mechanistic probes)
The distinct structural and electronic properties of this compound suggest its potential utility in the design and synthesis of sophisticated biochemical probes. The strained cyclobutane ring can serve as a rigid scaffold to present other functionalities in a well-defined spatial orientation, which is critical for specific interactions with biological macromolecules.
Recent studies have highlighted the advantages of incorporating strained rings into biochemical probes. For example, a cyclobutane diazirine has been developed as a photoaffinity label with reduced non-specific reactivity, demonstrating that the strained ring can modulate the reactivity of a photolabeling group. core.ac.ukresearchgate.netprinceton.edu Similarly, the vinyl group of this compound could be engineered to act as a reactive "warhead" for covalent modification of a biological target, for instance, by acting as a Michael acceptor for nucleophilic residues in an enzyme's active site.
The carboxylic acid moiety offers a convenient point of attachment for other components of a biochemical probe, such as a reporter group (e.g., a fluorophore or a biotin tag for detection and isolation) or a targeting ligand that directs the probe to a specific protein or cellular location. The combination of a reactive vinyl group, a versatile carboxylic acid, and a rigid cyclobutane core in a single molecule provides a modular platform for the construction of a variety of probes, including:
Affinity labels: Covalently modify a target protein to identify binding partners.
Mechanistic probes: Investigate the mechanism of an enzyme-catalyzed reaction by trapping intermediates or mimicking transition states.
While the direct application of this compound in probe synthesis has yet to be explored, the principles of probe design and the known reactivity of its functional groups strongly support its potential in this area of biochemical research. The development of novel probes based on this scaffold could provide valuable tools for studying biological processes and for drug discovery.
| Probe Component | Functionality in this compound |
| Reactive Group | The vinyl group can act as a Michael acceptor or be further functionalized. |
| Linker/Scaffold | The rigid cyclobutane ring provides a defined spatial arrangement. |
| Attachment Point | The carboxylic acid allows for conjugation to reporter or targeting groups. |
Contribution to Development of Novel Catalytic Systems or Ligands
The chiral and conformationally constrained nature of cyclobutane derivatives makes them attractive scaffolds for the design of new ligands for asymmetric catalysis. Chiral ligands are essential for the development of catalysts that can control the stereochemical outcome of a chemical reaction, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals.
This compound, being a chiral molecule (if synthesized in an enantiomerically pure form), has the potential to serve as a precursor for novel chiral ligands. The carboxylic acid and the vinyl group can be chemically modified to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen, that can bind to a metal center. The rigid cyclobutane backbone would hold these coordinating groups in a specific three-dimensional arrangement, which can create a chiral environment around the metal center and influence the stereoselectivity of the catalyzed reaction.
Research has shown that chiral scaffolds based on cyclobutane β-amino acids have been successfully used to prepare ligands for metal catalysis. core.ac.uk These ligands have demonstrated the potential of the cyclobutane framework to induce asymmetry in chemical transformations. Furthermore, the activation of vinylcyclobutanes by transition metal catalysts is a known process, suggesting that this compound could itself interact with metal centers in interesting ways, potentially leading to new catalytic cycles or reaction pathways. princeton.edu
The development of new catalytic systems often relies on the design of novel ligands with unique steric and electronic properties. The combination of a strained carbocyclic ring and multiple functional groups in this compound offers a unique platform for the synthesis of a new class of chiral ligands. These ligands could find applications in a variety of catalytic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions, contributing to the advancement of asymmetric synthesis.
| Ligand Design Feature | Contribution from this compound |
| Chiral Scaffold | The inherent chirality of the molecule (if resolved). |
| Rigid Backbone | The cyclobutane ring provides conformational rigidity. |
| Coordinating Groups | The vinyl and carboxylic acid groups can be modified to introduce donor atoms. |
| Tunable Sterics and Electronics | The substituents on the cyclobutane ring can be varied. |
Future Research Directions and Unexplored Avenues for 1 Ethenylcyclobutane 1 Carboxylic Acid
Exploration of Novel Synthetic Pathways
While classical methods for constructing cyclobutane (B1203170) rings, such as the hydrolysis of 1,1-cyclobutanedicarboxylic acid esters, are established, future research should pivot towards more efficient, atom-economical, and stereoselective strategies for synthesizing 1-ethenylcyclobutane-1-carboxylic acid and its derivatives. orgsyn.org
Modern synthetic methodologies that remain largely unexplored for this specific target include:
Directed C-H Functionalization: Leveraging the carboxylic acid as an innate directing group could enable the direct installation of substituents onto the cyclobutane ring's C-H bonds. acs.orggoogle.com This approach, which has been successfully applied to other cyclobutane systems, could bypass the need for pre-functionalized starting materials and provide access to a diverse library of derivatives. acs.org Research could focus on screening various directing group/catalyst combinations to control the site-selectivity of the functionalization.
Photocatalytic [2+2] Cycloadditions: Visible-light-induced [2+2] cycloadditions have emerged as a powerful tool for constructing cyclobutane rings under mild conditions. researchgate.net A forward-thinking approach would involve the photocatalytic cycloaddition of allenes with appropriately substituted acrylic acids to directly forge the this compound scaffold. This strategy offers potential for high diastereoselectivity and enantioselectivity through the use of chiral photosensitizers. researchgate.net
Tandem Reaction Cascades: Designing a one-pot reaction cascade that forms and functionalizes the ring simultaneously would represent a significant leap in synthetic efficiency. For instance, a tandem Michael addition/intramolecular alkylation sequence starting from a γ,δ-unsaturated malonic acid derivative could be envisioned. Another possibility is a tandem amidation/Michael addition protocol, similar to that used for synthesizing β-N-heterocyclic cyclobutane carboximides, which could be adapted to introduce the vinyl group. chemistryviews.org
| Proposed Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |
| Directed C-H Arylation | Palladium or Rhodium catalysts, specialized ligands | High atom economy, late-stage functionalization |
| Photocatalytic [2+2] Cycloaddition | Iridium or Ruthenium-based photosensitizers, allenes | Mild conditions, potential for stereocontrol |
| Tandem Michael/Alkylation | Phase-transfer catalysts, designed substrates | High efficiency, reduced purification steps |
Investigation of Undiscovered Reactivity Patterns
The interplay between the strained ring, the π-system of the vinyl group, and the carboxyl function suggests a rich and complex reactivity profile for this compound that is yet to be explored.
Strain-Release Driven Reactions: The high ring strain can be harnessed to drive reactions that would otherwise be unfavorable. researchgate.net Future work should investigate transition-metal-catalyzed ring-opening reactions. For example, coupling the ring-opening with polymerization could lead to novel polymers with unique properties. Microwave-assisted vinylcyclobutane rearrangements, which have been shown to proceed under conditions where conventional heating fails, could lead to complex cyclopentane (B165970) or cyclohexane (B81311) derivatives. organic-chemistry.org
Tandem Cycloaddition/Rearrangement Reactions: The vinyl group is a prime candidate for cycloaddition reactions. Its reactivity in Diels-Alder reactions, particularly with electron-deficient dienophiles, warrants investigation. nih.gov Furthermore, the cascade reaction of the vinyl group with arynes could lead to functionalized phenanthrenes, a transformation demonstrated with vinyl epoxides and oxetanes. nih.gov The initial cycloadduct could undergo a subsequent, strain-driven rearrangement, leading to complex polycyclic architectures in a single step.
Intramolecular Transformations: The proximity of the carboxylic acid to the vinyl group allows for the exploration of unique intramolecular reactions. For instance, iodolactonization could be attempted to generate complex bicyclic lactones. Additionally, under thermal or photochemical conditions, intramolecular [2+2] cycloadditions could potentially occur if another reactive moiety is tethered to the molecule, leading to highly complex, cage-like structures.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful, predictive lens through which to explore the potential of this compound before committing to extensive lab work. numberanalytics.com
Predicting Reaction Pathways and Stereoselectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model transition states for potential reactions. nih.govbris.ac.uk This would be invaluable for predicting the feasibility of novel synthetic routes and understanding the origins of stereoselectivity in reactions like the Diels-Alder or catalytic C-H functionalizations. rsc.org For example, modeling the non-bonded interactions in a cycloaddition transition state could explain and predict the endo/exo selectivity. rsc.org
Mapping Conformational Landscapes: The puckered structure of the cyclobutane ring is a key determinant of its reactivity and its ability to act as a conformational constraint in larger molecules. nih.govnih.gov Molecular mechanics and DFT calculations can map the energy landscape of the ring's puckering, identifying the most stable conformations and the energy barriers between them. nih.gov This information is crucial for designing derivatives with specific three-dimensional shapes for applications in medicinal chemistry.
Simulating Material Properties: If considered as a monomer for polymerization, computational models could predict the properties of the resulting polymer. Simulations could provide insights into the material's thermal stability, mechanical strength, and permeability, guiding the design of new functional polymers derived from this unique building block.
| Computational Method | Research Target | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Transition states of cycloaddition reactions | Reaction energy barriers, kinetic vs. thermodynamic products, stereochemical preferences |
| Molecular Mechanics (MM3/MMFF) | Conformational analysis of derivatives | Ring puckering coordinates, stable conformations, rotational barriers |
| Machine Learning (GNN/AIMNet2) | Ring Strain Energy (RSE) prediction | Rapid screening of substituted derivatives for reactivity, correlation of RSE with reaction outcomes chemrxiv.org |
Integration into Emerging Fields of Chemical Science
The unique structural and electronic properties of this compound make it a compelling candidate for integration into several cutting-edge areas of chemical science.
Medicinal Chemistry and Chemical Biology: The cyclobutane ring is an increasingly popular scaffold in drug discovery, valued for its ability to provide conformational restriction and act as a bioisostere for other groups. nih.govlifechemicals.comnih.gov The 3D character of the this compound scaffold could be exploited to design novel protease inhibitors or receptor antagonists. The carboxylic acid provides a handle for conjugation to other molecules, while the vinyl group could be used for covalent modification of biological targets.
Materials Science and Polymer Chemistry: As a functionalized monomer, this compound could be used to synthesize novel polymers. Ring-opening metathesis polymerization (ROMP) of the vinyl group or strain-release polymerization of the cyclobutane ring could yield materials with unique backbone structures. The pendant carboxylic acid groups would introduce functionality, allowing for post-polymerization modification, tuning of properties like solubility and adhesion, or the development of stress-responsive materials. lifechemicals.com
Supramolecular Chemistry: The defined stereochemistry and rigidity of the cyclobutane core make it an excellent building block for constructing complex supramolecular assemblies. The carboxylic acid is a classic functional group for forming predictable hydrogen-bonding networks, which could be used to direct the self-assembly of the molecules into higher-order structures like capsules, cages, or molecular sheets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
